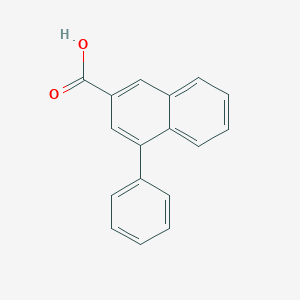

4-Phenylnaphthalene-2-carboxylic acid

説明

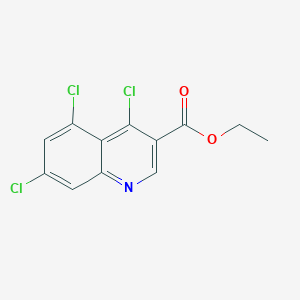

4-Phenylnaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C17H12O2 . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of 4-Phenylnaphthalene-2-carboxylic acid consists of 17 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 248.28 .Chemical Reactions Analysis

Carboxylic acids, such as 4-Phenylnaphthalene-2-carboxylic acid, undergo a variety of reactions. They can undergo nucleophilic substitution reactions where the nucleophile (-OH) is substituted by another nucleophile . They can also act as weak bases when the carbonyl oxygen accepts a proton from a strong acid .科学的研究の応用

Synthesis and Structural Applications

Synthesis of 2,3-Fused 4-Phenylnaphthalen-1-yl Carboxylates : A novel process combining ruthenium-catalyzed hydrocarboxylative cyclization and oxidative photocyclization was developed for synthesizing 2,3-fused 4-phenylnaphthalen-1-yl carboxylates. This method demonstrates the potential for diverse structural construction from various substrates (Yamamoto, Mori, & Shibuya, 2015).

Polymer Synthesis Involving Carboxylic Acids : Investigation into the polycondensation of 4'-acetoxybiphenyl-4-carboxylic acid (4'-ABCA) under various conditions revealed the formation of oligomers and polymers with distinctive structural and morphological properties (Schwarz & Kricheldorf, 1995).

Formation of Naphthalene Scaffolds : A unique synthesis protocol for 2-phenylnaphthalene was developed, showcasing the potential for constructing naphthalene scaffolds through the dimerization of reactants in a selective process (Wang et al., 2011).

Material Science and Chemistry

Hydrothermal Synthesis of Metal-Organic Frameworks : Research into hydrothermal synthesis involving 1,2,4-benzenetricarboxylic acid and MnCl2·4H2O led to the formation of metal-organic frameworks with unique crystalline structures (Bi et al., 2010).

Non-Symmetrical Phthalocyaninates for Sensorics and Smart Materials : Novel bifunctionally-substituted phthalonitriles, including carboxyl group-containing compounds, were synthesized for potential applications in sensorics, smart materials production, and molecular magnets (Vashurin et al., 2018).

Inhibition of Photosynthetic Electron Transport : Multihalogenated 1-hydroxynaphthalene-2-carboxanilides demonstrated significant activity in inhibiting photosynthetic electron transport, hinting at potential applications in understanding and manipulating photosynthesis (Goněc et al., 2017).

Solubility and Structural Effects in Colloidal Systems : Studies on the solubility of benzenedicarboxylic acid and its effects on alumina dispersions revealed insights into molecular bridging and interactions at the nano-scale (Teh, Leong, & Liu, 2011).

Catalysis and Chemical Reactions

Catalytic Activity in Alkane Oxidation : Copper(II) derivatives assembled from multifunctional polycarboxylates showed efficiency in catalyzing the oxidation of cycloalkanes, suggesting potential applications in industrial catalysis (Gu et al., 2019).

Synthesis of Fluoranthene over Zeolites : A study demonstrated the formation of fluoranthene from 1-phenylnaphthalene over zeolites, providing insights into the chemical processes involved in complex organic compound synthesis (Perez & Raimondo, 1996).

特性

IUPAC Name |

4-phenylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIQVMVBEYRTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40533701 | |

| Record name | 4-Phenylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylnaphthalene-2-carboxylic acid | |

CAS RN |

17560-24-6 | |

| Record name | 4-Phenylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)

![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)

![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)